Product packaging for Doxepin N-oxide, (E)-(Cat. No.:CAS No. 131523-93-8)

Doxepin N-oxide, (E)-

Cat. No.: B12762792
CAS No.: 131523-93-8
M. Wt: 295.4 g/mol
InChI Key: QJCSDPQQGVJGQY-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Doxepin (B10761459) Metabolism Research

Doxepin undergoes extensive metabolism in the liver, primarily facilitated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 and CYP2C19 playing major roles. nih.govpreprints.org This process, known as biotransformation, results in the formation of several metabolites, including the pharmacologically active nordoxepin (desmethyldoxepin) and various N-oxide and hydroxylated derivatives. wikipedia.orgnih.govdrugbank.com

The formation of (E)-Doxepin N-oxide represents a significant metabolic pathway for doxepin. nih.gov It is the N-oxide of the (E) isomer of doxepin. google.com Research has identified (E)-Doxepin N-oxide as a metabolite in urine samples, and it is also recognized as a photodegradation product of doxepin. caymanchem.com The study of this specific metabolite is essential for creating a complete picture of how doxepin is broken down and eliminated from the body. Understanding the formation and further reactions of (E)-Doxepin N-oxide helps in predicting potential drug-drug interactions and understanding the variability in patient response to doxepin therapy.

Significance of N-Oxide Metabolites in Drug Biotransformation Studies

The formation of N-oxides is a common metabolic pathway for many drugs containing tertiary amine groups. tandfonline.comtandfonline.com This process is primarily catalyzed by flavin-containing monooxygenase (FMO) enzymes, although cytochrome P450 enzymes can also be involved. nih.govhyphadiscovery.com N-oxide metabolites are generally more polar and water-soluble than their parent compounds, which typically facilitates their excretion from the body. acs.org

The study of N-oxide metabolites holds considerable importance in pharmaceutical research for several reasons:

Pharmacological Activity: While some N-oxides are inactive, others can possess similar or even greater pharmacological activity than the parent drug. nih.govhyphadiscovery.com In some cases, N-oxides can act as prodrugs, being converted back to the active parent amine in the body. nih.govacs.org

Drug-Drug Interactions: The formation of N-oxides can be influenced by other drugs that inhibit or induce the metabolizing enzymes, leading to potential drug-drug interactions. preprints.org

Toxicity: Some N-oxide metabolites have been associated with adverse effects or toxicological actions. tandfonline.com

Understanding Metabolic Pathways: Characterizing N-oxide metabolites is crucial for a complete understanding of a drug's metabolic profile, which is a key component of drug development and regulatory submission. tandfonline.com The formation of N-oxides represents an alternative metabolic route to N-dealkylation for tertiary amines. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO2 B12762792 Doxepin N-oxide, (E)- CAS No. 131523-93-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131523-93-8

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine oxide

InChI

InChI=1S/C19H21NO2/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-22-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+

InChI Key

QJCSDPQQGVJGQY-GZTJUZNOSA-N

Isomeric SMILES

C[N+](C)(CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31)[O-]

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)[O-]

Origin of Product

United States

Synthetic Strategies for E Doxepin N Oxide

Chemical Synthesis Methodologies for Doxepin (B10761459) N-oxidation

The chemical synthesis of Doxepin N-oxide relies on the direct oxidation of the tertiary amine group present in the Doxepin molecule. This approach is a foundational method for producing amine oxides.

The N-oxidation of Doxepin can be achieved using various standard oxidative reagents capable of converting tertiary amines to their corresponding N-oxides. While specific reaction conditions can be optimized, the transformation typically involves reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The reaction is generally performed in a suitable solvent system that can dissolve the Doxepin substrate while being compatible with the chosen oxidant. A method for the preparation of Doxepin N-oxide was described as early as 1969 by Hobbs. newdrugapprovals.org The selection of the reagent and conditions is crucial to ensure high yield and minimize side reactions, such as oxidation at other sites on the tricyclic ring system.

Doxepin exists as a mixture of (E) and (Z) geometric isomers, typically in a ratio of approximately 85:15. newdrugapprovals.org The N-oxidation reaction itself does not affect the stereochemistry of the double bond within the dibenz[b,e]oxepin ring. Therefore, the primary strategy for achieving stereochemical control and synthesizing the (E)-Doxepin N-oxide isomer is to use purified (E)-Doxepin as the starting material. By beginning with the isolated (E)-isomer, the subsequent oxidation of the dimethylamino group proceeds without altering the geometric configuration, yielding the desired (E)-Doxepin N-oxide.

Biocatalytic and Microbial Transformation Approaches

Biocatalytic methods, particularly using microbial systems, present an alternative to chemical synthesis for producing drug metabolites. These approaches are often lauded for their high selectivity and for mimicking mammalian metabolism under mild reaction conditions.

The filamentous fungus Cunninghamella elegans (specifically strain ATCC 9245) has been successfully employed as a microbial model to study the mammalian metabolism of Doxepin. nih.govauctoresonline.org This fungus possesses cytochrome P-450 monooxygenase systems similar to those found in mammals, enabling it to produce metabolites that are often identical to those formed in humans. auctoresonline.org

For the production of Doxepin N-oxide, Doxepin is introduced into a culture of C. elegans, typically in a nutrient-rich medium like Sabouraud dextrose broth. nih.gov During incubation, which can extend for periods such as 96 hours, the fungal enzymes metabolize the drug. nih.gov This biotransformation process has several advantages, including its cost-effectiveness and the ability to scale up production to generate useful quantities of metabolites for further study. nih.govmdpi.com Advanced techniques, such as immobilizing the fungal cells in alginate or as a biofilm, can enhance the efficiency and allow for semi-continuous production. researchgate.net

Incubation of Doxepin with Cunninghamella elegans yields a diverse array of metabolites, including both (E)- and (Z)-Doxepin N-oxide. nih.gov Research has shown that after a 96-hour incubation period, approximately 28% of the initial Doxepin was converted into 16 different metabolites. nih.gov The production of these metabolites demonstrates the versatility of the fungal enzymatic system. The major metabolites identified are detailed in the table below. nih.gov

Metabolite Name
(E)-2-Hydroxydoxepin
(E)-3-Hydroxydoxepin
(Z)-8-Hydroxydoxepin
(E)-2-Hydroxy-N-desmethyldoxepin
(E)-3-Hydroxy-N-desmethyldoxepin
(E)-4-Hydroxy-N-desmethyldoxepin
(Z)- and (E)-8-Hydroxy-N-desmethyldoxepin
(E)-N-Acetyl-N-desmethyldoxepin
(E)-N-Desmethyl-N-formyldoxepin
(E)-N-Acetyldidesmethyldoxepin
(E)- and (Z)-Doxepin N-oxide
(E)- and (Z)-N-Desmethyldoxepin

Isolation and Purification Techniques for (E)-Doxepin N-oxide

Following either chemical synthesis or microbial biotransformation, the target compound, (E)-Doxepin N-oxide, must be isolated from the reaction mixture or culture medium. A standard and effective technique for this purpose is reversed-phase High-Performance Liquid Chromatography (HPLC). nih.gov This chromatographic method allows for the separation of the various metabolites from the remaining parent drug and from each other based on their polarity.

Once isolated, the structural identity and purity of the compound are confirmed using spectroscopic techniques. Methods such as ¹H Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to provide definitive structural elucidation and confirm that the correct molecule has been obtained. nih.govnih.gov

Stereochemical Investigations of Doxepin N Oxide Isomers

Stereoselective Formation of (E)-Doxepin N-oxide in Biotransformation

Doxepin (B10761459) is commercially available as a mixture of (E) and (Z) isomers, with the (E)-isomer typically comprising approximately 85% of the mixture nih.gov. The biotransformation of doxepin is known to be stereoselective, meaning that different metabolic pathways show preferences for one isomer over the other. While N-oxidation is a recognized metabolic route for doxepin, leading to the formation of (E)- and (Z)-Doxepin N-oxide, the stereoselectivity of this specific pathway has been a subject of investigation.

Studies have shown that the metabolism of the parent doxepin isomers occurs at different rates. For instance, in vitro experiments using human liver microsomes have demonstrated that the consumption of (E)-doxepin can be greater than that of (Z)-doxepin, particularly at lower substrate concentrations. This difference in metabolism of the parent compound can indirectly influence the amount of each N-oxide isomer formed.

While direct quantitative data on the preferential formation of (E)-Doxepin N-oxide in all biological systems is not extensively detailed in the available literature, the initial higher concentration of the (E)-doxepin isomer in pharmaceutical preparations suggests that its corresponding N-oxide would be formed in greater amounts, assuming non-stereospecific N-oxidation. However, the enzymatic processes involved often introduce their own stereochemical preferences.

Table 1: Composition of Doxepin Isomers in Pharmaceutical Preparations

Isomer Percentage in Mixture
(E)-Doxepin ~85%
(Z)-Doxepin ~15%

Mechanisms Governing E/Z Isomer Ratio during N-oxidation

The ratio of (E)-Doxepin N-oxide to (Z)-Doxepin N-oxide is determined by the interplay of several factors, including the initial ratio of the parent doxepin isomers and the stereoselectivity of the metabolizing enzymes. The N-oxidation of tertiary amines like doxepin is primarily catalyzed by two families of enzymes: the Cytochrome P450 (CYP) superfamily and the Flavin-containing monooxygenases (FMOs) unito.itnih.gov.

Research into the metabolism of doxepin has identified the involvement of several CYP enzymes. Specifically, CYP2C19 plays a significant role in the N-demethylation of both doxepin isomers, with CYP1A2 and CYP2C9 also contributing to a lesser extent. Notably, CYP2D6 exhibits a high degree of stereospecificity, preferentially catalyzing the hydroxylation of the (E)-isomer of doxepin and its N-desmethyl metabolite. This preferential metabolism of the (E)-isomer through pathways other than N-oxidation could potentially lead to a lower availability of (E)-doxepin for N-oxidation, thereby affecting the final E/Z ratio of the N-oxide metabolites.

Flavin-containing monooxygenases are well-known for their role in the N-oxidation of a wide range of xenobiotics nih.govoptibrium.com. FMOs catalyze the transfer of an oxygen atom to the nitrogen center of tertiary amines. While the specific FMO isoforms involved in doxepin N-oxidation have not been definitively identified in the provided literature, the general mechanism of FMOs involves a nucleophilic attack of the nitrogen lone pair on the electrophilic oxygen of the flavin-peroxy intermediate. The stereochemical outcome of this reaction can be influenced by the steric and electronic properties of the substrate, as well as the architecture of the enzyme's active site. It is plausible that the geometry of the (E)- and (Z)-isomers of doxepin leads to differential binding and reactivity within the FMO active site, resulting in a stereoselective N-oxidation.

Table 2: Major Enzymes Involved in Doxepin Metabolism

Enzyme Family Specific Enzyme(s) Primary Metabolic Pathway Stereoselectivity Noted
Cytochrome P450 CYP2C19, CYP1A2, CYP2C9 N-demethylation -
Cytochrome P450 CYP2D6 Hydroxylation Preference for (E)-isomer
Flavin-containing Monooxygenases (Not specified) N-oxidation (Hypothesized)

Conformational Analysis and Stability of (E)-Doxepin N-oxide

A theoretical study on the molecular structure and vibrational spectra of doxepin has been conducted using quantum chemical methods physchemres.org. Such computational approaches can also be applied to the N-oxide metabolite to predict its most stable conformation. The introduction of the N-oxide functional group adds a polar and sterically demanding moiety to the dimethylaminopropylidene side chain. This would be expected to influence the conformational preferences of the side chain and its orientation relative to the tricyclic ring system.

Metabolic Pathways and Enzymology of E Doxepin N Oxide

Enzymatic N-oxidation of Doxepin (B10761459) to Doxepin N-oxide

N-oxidation represents one of the pathways for doxepin metabolism, alongside more dominant routes like N-demethylation and hydroxylation clinpgx.org. This Phase I reaction involves the addition of an oxygen atom to the tertiary amine nitrogen of the doxepin molecule, resulting in the formation of (E)-Doxepin N-oxide. This metabolite has been identified in various biological samples, including plasma and urine service.gov.ukbiosynth.com.

Flavin-containing monooxygenases (FMOs) are a key family of enzymes responsible for the oxygenation of various nitrogen- and sulfur-containing xenobiotics nih.govtaylorandfrancis.comcore.ac.uk. These enzymes are known to catalyze the N-oxidation of numerous therapeutic drugs core.ac.uk. While FMOs, particularly FMO3, are implicated in the N-oxide formation of other antidepressants like clozapine (B1669256) taylorandfrancis.com, the specific role of FMOs in the N-oxidation of doxepin is not extensively detailed in published research. FMOs represent a complementary system to Cytochrome P450 enzymes, and their involvement in the metabolism of tertiary amines like doxepin is mechanistically plausible, though direct evidence for doxepin is limited nih.gov.

CYP2C19 is the primary enzyme responsible for the N-demethylation of both E- and Z-doxepin to its active metabolite, N-desmethyldoxepin (nordoxepin) clinpgx.orgwikipedia.org.

CYP2D6 predominantly and stereospecifically catalyzes the hydroxylation of the E-isomer of doxepin and its demethylated metabolite nih.govcaldic.comclinpgx.orgnih.gov.

CYP1A2, CYP2C9, and CYP3A4 are thought to have minor roles in N-demethylation clinpgx.orgdrugbank.com.

While the roles of these CYP enzymes in demethylation and hydroxylation are well-documented, their specific contribution to the N-oxidation pathway to form Doxepin N-oxide is less clearly defined. It is known that N-oxidation is a metabolic pathway for doxepin, but the precise apportionment of this reaction between the CYP and FMO systems requires further clarification clinpgx.org.

Enzyme FamilySpecific IsozymePrimary Role in Doxepin Metabolism
Cytochrome P450CYP2C19Major catalyst for N-demethylation of both E- and Z-isomers. clinpgx.orgwikipedia.org
Cytochrome P450CYP2D6Exclusively hydroxylates the E-isomers of doxepin and N-desmethyldoxepin. nih.govcaldic.com
Cytochrome P450CYP1A2, CYP2C9, CYP3A4Minor involvement in N-demethylation. clinpgx.orgdrugbank.com
Flavin-containing MonooxygenasesFMOsPlausible involvement in N-oxidation, but specific role in doxepin metabolism is not well-documented.

Further Biotransformation of (E)-Doxepin N-oxide

Following its formation via N-oxidation, (E)-Doxepin N-oxide is subject to further Phase II metabolism, primarily through conjugation reactions. This process increases the water solubility of the metabolite, facilitating its excretion from the body.

Glucuronidation is a major Phase II metabolic pathway where a glucuronic acid moiety is attached to a substrate, making it more hydrophilic and readily excretable in urine or bile nih.gov. It is an established step in the clearance of doxepin metabolites clinpgx.org. Doxepin N-oxide serves as a substrate for UDP-glucuronosyltransferases (UGTs), the enzymes that catalyze this conjugation reaction nih.gov. This subsequent biotransformation results in the formation of a glucuronide conjugate of the N-oxide metabolite clinpgx.orgdrugbank.comclinpgx.org.

The product of the glucuronidation of Doxepin N-oxide has been identified as Doxepin N-oxide glucuronide clinpgx.orguni.lu. The existence of this specific conjugate is confirmed in metabolic databases, which list it as a known human metabolite of doxepin clinpgx.org. The formation of this N-oxide glucuronide is a significant step in the elimination pathway of doxepin drugbank.com. In some cases, this type of metabolite is referred to as a quaternary ammonium-linked glucuronide google.com.

Parent CompoundPhase I MetabolitePhase II MetaboliteMetabolic Process
(E)-Doxepin(E)-Doxepin N-oxide-N-oxidation
-(E)-Doxepin N-oxide(E)-Doxepin N-oxide glucuronideGlucuronidation

Comparative Metabolism of E- and Z-Isomers leading to N-oxide formation

The stereochemistry of doxepin plays a crucial role in its metabolism. The parent drug is administered as an approximate 85:15 mixture of the (E)- and (Z)-isomers, respectively nih.govnih.gov. Research indicates a significant difference in the metabolic rate and pathways of these two isomers.

In vitro studies using human liver microsomes have demonstrated that the metabolic consumption of the (E)-doxepin isomer is significantly greater than that of the (Z)-doxepin isomer nih.govcaldic.com. This difference is largely attributed to the stereospecificity of the CYP2D6 enzyme, which exclusively hydroxylates the E-isomers of both doxepin and N-desmethyldoxepin, but not the Z-isomers nih.govcaldic.com. Consequently, the (E)-isomer has more extensive metabolic pathways available for its clearance compared to the (Z)-isomer service.gov.uk.

Analytical Methodologies for E Doxepin N Oxide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of (E)-Doxepin N-oxide, enabling its isolation from complex biological matrices and accurate measurement. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC methods are widely used for the determination of doxepin (B10761459) and its metabolites. nih.gov Method development and validation are performed according to established guidelines to ensure reliability, accuracy, and precision. lgcstandards.comnist.gov Validation parameters typically include specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantification (LOQ). nist.gov

Reversed-phase HPLC (RP-HPLC) is a common and robust technique for analyzing doxepin and its metabolites. nih.gov These methods utilize a nonpolar stationary phase and a polar mobile phase. Various RP-HPLC methods have been developed, employing different columns and mobile phase compositions to achieve optimal separation.

For instance, a stability-indicating RP-HPLC method for doxepin hydrochloride used a Phenomenex C18 Luna column with a mobile phase of methanol (B129727), acetonitrile, and buffer (40:30:30, v/v/v), achieving a retention time of 2.92 minutes. nist.gov Another application for separating doxepin and its primary metabolite, N-desmethyldoxepin, utilized a Kinetex 2.6 µm Biphenyl column, which provides separation through a mix of pi-pi and polar interactions. scbt.com C8 columns have also been successfully used in RP-HPLC methods for doxepin analysis. wikipedia.org The choice of organic modifier in the mobile phase, such as methanol versus acetonitrile, can significantly impact the retention and separation of doxepin isomers. scbt.com

Table 1: Examples of Reversed-Phase HPLC Conditions for Doxepin and Metabolite Analysis
Stationary Phase (Column)Mobile Phase CompositionDetectorReference
Phenomenex C18 Luna (250 mm × 4.6 mm, 5 µm)Methanol:Acetonitrile:Buffer (40:30:30, v/v/v)UV (254 nm) nist.gov
Kinetex 2.6 µm Biphenyl (50 x 2.1 mm)A: 0.1% Formic Acid in Water; B: Acetonitrile or MethanolMS/MS scbt.com
Zorbax SB Phenyl (150mm × 4.6mm, 5µm)Phosphate Buffer:Methanol (60:40%v/v)UV (254 nm) lgcstandards.com
Kinetex 2.6 µm C8 (75 x 4.6 mm)Acetonitrile:Buffer (pH 2.5)UV wikipedia.org

Since doxepin is synthesized as a mixture of (E)- and (Z)- isomers, and its metabolites can also exist as geometric isomers, stereoselective assays are crucial. monash.edunih.gov Specific HPLC methods have been developed to separate and quantify these isomers. One such method for the simultaneous determination of (E)- and (Z)- isomers of both doxepin and desmethyldoxepin in serum utilizes a 3-micron analytical silica (B1680970) column in a normal-phase system. massbank.jp The mobile phase consists of 0.025 M phosphate, acetonitrile, and n-nonylamine (80:20:1), allowing for the accurate measurement of all four isomeric compounds. massbank.jp Another normal-phase system used a silica column with a mobile phase of hexane-methanol-nonylamine (95:5:0.3, v/v/v) for analyzing plasma or urine samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS and, more specifically, tandem mass spectrometry (LC-MS/MS), are highly sensitive and selective methods for the analysis of doxepin and its metabolites, including Doxepin N-oxide. nih.govbiosynth.com These methods are particularly valuable for bioequivalence studies and therapeutic drug monitoring due to their low limits of quantification. biosynth.comsimsonpharma.com

A typical LC-MS/MS assay involves sample preparation, often by liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection. simsonpharma.comresearchgate.net For example, a validated method for doxepin and nordoxepin in human plasma used a Hypurity C8 column with a mobile phase consisting of an acetonitrile-methanol mixture and 2.0 mM ammonium (B1175870) formate (B1220265). biosynth.com Detection was achieved by tandem mass spectrometry in the positive ionization and multiple reaction monitoring (MRM) mode. biosynth.comresearchgate.net In such methods, specific precursor-to-product ion transitions are monitored for each analyte to ensure specificity and sensitivity. biosynth.comsimsonpharma.com

Table 2: LC-MS/MS Parameters for Doxepin and Metabolite Analysis
CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Doxepin280.1107.0Positive ESI biosynth.comresearchgate.net
Nordoxepin (N-desmethyldoxepin)266.0107.0Positive ESI biosynth.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

GC-MS is another powerful technique for the analysis of doxepin and its metabolites. It offers high resolution and is often used for toxicological determinations and metabolic studies. For the analysis of metabolites like (E)- and (Z)-N-desmethyldoxepin, samples are typically extracted from an alkalinized matrix, derivatized, and then analyzed by GC-MS with selected ion monitoring (SIM). massbank.jp Trifluoroacetic anhydride (B1165640) is a common derivatizing agent used in these analyses.

Notably, Doxepin N-oxide can be determined by GC-MS through analysis of its thermal degradation product. While a standard for the N-oxide was not available in one study, the identity of its degradation product was confirmed by recording both its electron impact (EI) and chemical ionization (CI) mass spectra. This approach allows for the indirect quantification and identification of the N-oxide metabolite in biological samples.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the definitive structural elucidation and characterization of metabolites like (E)-Doxepin N-oxide. Following isolation, typically by chromatographic methods, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the molecular structure.

In a key study on doxepin metabolism, major metabolites, including (Z)- and (E)-doxepin N-oxide, were isolated from patient urine by column chromatography. biosynth.com The isolated compounds were then definitively identified by comparing their chromatographic properties and spectra with authentic reference standards. biosynth.com The characterization techniques used were proton nuclear magnetic resonance spectroscopy (¹H-NMR) and both chemical ionization and/or electron impact mass spectrometry (EIMS). biosynth.com

Mass Spectrometry (MS) provides crucial information on the molecular weight and fragmentation pattern of the molecule. The molecular formula for Doxepin N-oxide is C₁₉H₂₁NO₂, corresponding to a molecular weight of approximately 295.38 g/mol . monash.edu Electron impact and chemical ionization mass spectra help to confirm the structure, with CI-MS often providing a more prominent quasi-molecular ion, which is useful for determining molecular weight.

These spectroscopic methods, used in concert with chromatographic separation, provide the conclusive evidence required for the unambiguous identification and structural characterization of (E)-Doxepin N-oxide in research settings.

Based on the conducted research, it is not possible to generate a thorough and scientifically detailed article on the analytical methodologies for "(E)-Doxepin N-oxide" that meets the specified requirements for detailed research findings and data tables.

The publicly available scientific literature and reference materials lack specific, in-depth experimental data for (E)-Doxepin N-oxide across the requested analytical techniques.

Here is a breakdown of the missing information for each required section:

Electrochemical Methods:The conducted searches yielded no studies on the electrochemical analysis or voltammetric behavior of Doxepin N-oxide. All available research focuses on the parent compound, Doxepin.

Due to the absence of this critical data, generating an article that is "thorough, informative, and scientifically accurate" with the mandatory inclusion of "Data tables" and "Detailed research findings" is not feasible. Proceeding would result in a speculative and generalized article that does not adhere to the user's explicit and strict requirements.

Theoretical and Computational Studies on E Doxepin N Oxide

Molecular Modeling and Docking Studies to Elucidate Interactions

While specific molecular modeling and docking studies focusing exclusively on (E)-Doxepin N-oxide are not extensively available in the current body of scientific literature, the interactions of its parent compound, doxepin (B10761459), have been studied. Doxepin is known to interact with a variety of receptors, and understanding these interactions can provide a foundational perspective on the potential, albeit unconfirmed, interactions of its N-oxide metabolite.

Doxepin, a tricyclic antidepressant (TCA), exhibits a broad pharmacological profile by acting on several neurotransmitter systems. It is an antagonist at histamine (B1213489) H1 and H2 receptors, serotonin (B10506) 5-HT2A and 5-HT2C receptors, α1-adrenergic receptors, and muscarinic acetylcholine (B1216132) receptors (M1-M5) clinpgx.org. It also functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) clinpgx.org. The crystal structure of the histamine H1 receptor in complex with doxepin has been resolved, providing detailed insight into their interaction at a molecular level clinpgx.org.

The formation of the N-oxide metabolite introduces a polar N-oxide group, which would be expected to alter the molecule's electronic and steric properties. This change could influence its binding affinity and selectivity for the same range of receptors as doxepin. However, without specific docking studies for (E)-Doxepin N-oxide, any discussion on its precise interactions remains speculative. It is plausible that the N-oxide metabolite has a different binding profile, potentially with reduced affinity for certain receptors compared to the parent compound, a phenomenon observed with other drug metabolites.

Table 1: Known Receptor Interactions of Doxepin (Parent Compound)

Receptor Action
Histamine H1 Antagonist
Histamine H2 Antagonist
Serotonin 5-HT2A Antagonist
Serotonin 5-HT2C Antagonist
α1-Adrenergic Antagonist
Muscarinic Acetylcholine (M1-M5) Antagonist
Serotonin Transporter (SERT) Inhibitor
Norepinephrine (B1679862) Transporter (NET) Inhibitor

This table reflects the known interactions of the parent compound, doxepin. The specific interactions of (E)-Doxepin N-oxide have not been fully elucidated.

Structure-Activity Relationship (SAR) Studies of N-oxide Metabolites

Specific structure-activity relationship (SAR) studies for (E)-Doxepin N-oxide are limited. However, general SAR principles for tricyclic antidepressants and their metabolites can provide some insights. The metabolism of doxepin is complex, involving N-demethylation, N-oxidation, hydroxylation, and glucuronide formation hres.ca. The primary active metabolite is N-desmethyldoxepin (nordoxepin), while (E)-Doxepin N-oxide is another identified metabolite mdpi.com.

In general, for TCAs, the N-demethylation of the tertiary amine side chain to a secondary amine (as in the formation of nordoxepin from doxepin) often results in a shift in activity, with increased potency for norepinephrine reuptake inhibition and decreased anticholinergic and antihistaminic effects preprints.org.

The introduction of an N-oxide group, as in (E)-Doxepin N-oxide, significantly increases the polarity of the side chain. This modification can have several consequences for the pharmacological activity. It has been suggested that N-oxide metabolites of some TCAs, such as imipraminoxide (B17289) and amitriptylinoxide (B1666004), may act as prodrugs that are reduced back to the active tertiary amine in vivo. For doxepin, the N-oxide metabolites, both (E)- and (Z)-doxepin-N-oxide, are considered to be inactive as antidepressants mdpi.com. One source describes Doxepin N-oxide as an active metabolite, but also notes it is found in subtherapeutic concentrations biosynth.com.

The SAR for TCAs is generally characterized by the tricyclic ring system and the attached alkylamine side chain. Modifications to either of these can significantly alter the pharmacological profile. The increased polarity of the N-oxide metabolite likely hinders its ability to cross the blood-brain barrier effectively, which could contribute to its reported lack of antidepressant activity.

Table 2: Comparative Activity of Doxepin and its Major Metabolites

Compound Primary Activity Notes
Doxepin Serotonin-Norepinephrine Reuptake Inhibitor, Receptor Antagonist Parent drug with broad pharmacological effects clinpgx.org.
N-Desmethyldoxepin (Nordoxepin) More selective Norepinephrine Reuptake Inhibitor Active metabolite with a different selectivity profile compared to doxepin preprints.org.
(E)-Doxepin N-oxide Generally considered inactive as an antidepressant mdpi.com. N-oxidation significantly alters the physicochemical properties of the side chain.

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Prediction

While specific Density Functional Theory (DFT) calculations for (E)-Doxepin N-oxide are not widely published, DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. Such calculations have been applied to the parent compound, doxepin, to study its adsorption on nanoclusters, providing insights into its electronic properties and potential as a drug delivery system researchgate.net.

For (E)-Doxepin N-oxide, DFT calculations could be employed to predict various properties:

Electronic Structure: DFT can be used to calculate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These properties are crucial for understanding the molecule's reactivity and its potential interactions with biological targets. The introduction of the polar N-oxide bond would significantly alter the electronic landscape compared to doxepin.

Spectroscopic Prediction: DFT calculations can predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. For N-oxides of other tricyclic compounds like imipramine (B1671792) and clomipramine, the N-O stretching vibration has been identified in their IR spectra nih.gov. Similar predictions could be made for (E)-Doxepin N-oxide to aid in its experimental characterization. The N+-O- bond typically shows a prominent vibration band around 930 cm-1 in IR spectroscopy acs.org. Furthermore, NMR chemical shifts can also be predicted to assist in the structural elucidation of the molecule.

General chemical databases provide some predicted properties for Doxepin N-oxide based on computational models.

Table 3: Predicted Properties of Doxepin N-oxide

Property Predicted Value Source
Molecular Formula C19H21NO2 DrugBank
Average Molecular Weight 295.3755 DrugBank
Monoisotopic Molecular Weight 295.157228921 DrugBank
Polar Surface Area 36.11 Ų DrugBank
Rotatable Bond Count 3 DrugBank
Hydrogen Bond Acceptor Count 2 DrugBank
Hydrogen Bond Donor Count 0 DrugBank

These properties are computationally predicted and provide a theoretical basis for the physicochemical characteristics of Doxepin N-oxide.

Preclinical Pharmacological and Biochemical Research on E Doxepin N Oxide

In Vitro Studies of (E)-Doxepin N-oxide Activity (or Inactivity)

(E)-Doxepin N-oxide has been identified as a metabolite of doxepin (B10761459) in studies utilizing microbial models of mammalian metabolism and has also been found in the urine of patients treated with doxepin. nih.govnih.gov While some sources refer to doxepin N-oxide as an "active metabolite," there is a notable lack of specific quantitative data in the scientific literature detailing its in vitro pharmacological activity. biosynth.com

The table below summarizes the receptor binding profile of the parent compound, Doxepin, for context, but it should be noted that equivalent data for (E)-Doxepin N-oxide is not currently well-documented.

TargetAffinity (Ki, nM) of Doxepin
Histamine (B1213489) H1 Receptor0.09
Serotonin (B10506) 5-HT2A Receptor2.2
Alpha-1A Adrenergic Receptor3.2
Muscarinic M1 Receptor9.0
Norepinephrine (B1679862) Transporter (NET)20.5
Serotonin Transporter (SERT)67.5

This table displays data for the parent compound, doxepin, as specific in vitro binding affinity data for (E)-Doxepin N-oxide is not widely available in published research.

Interactions with Enzymes and Biochemical Pathways (specific to N-oxide)

N-oxidation represents one of the metabolic pathways for doxepin, alongside N-demethylation and hydroxylation. clinpgx.org The biotransformation of doxepin leads to the formation of both (E)- and (Z)-doxepin N-oxide. nih.govnih.gov While the specific human enzymes responsible for the N-oxidation of doxepin have not been definitively identified in all studies, research on analogous tricyclic antidepressants provides insight. For example, the N-oxidation of amitriptyline (B1667244) is catalyzed by flavin-containing monooxygenases (FMOs). acs.orgnih.gov This suggests that FMOs may also play a role in the formation of (E)-Doxepin N-oxide.

Once formed, Doxepin N-oxide can undergo further metabolism. It has been shown to be a substrate for glucuronidation, leading to the formation of Doxepin N-oxide glucuronide, which facilitates its excretion. clinpgx.orgdrugbank.com

The primary metabolic pathways for doxepin are summarized in the table below.

Metabolic PathwayPrimary Metabolite(s)Key Enzymes (if identified)
N-DemethylationNordoxepin (Desmethyldoxepin)CYP2C19 (major), CYP1A2, CYP2C9
HydroxylationHydroxydoxepinCYP2D6
N-Oxidation Doxepin N-oxide Not definitively identified (FMOs suggested by analogy)
GlucuronidationGlucuronide conjugates of doxepin and its metabolitesUGTs (UDP-glucuronosyltransferases)

Investigation of (E)-Doxepin N-oxide as a Potential Prodrug Candidate

There is a strong theoretical basis for considering (E)-Doxepin N-oxide as a potential prodrug of doxepin. A prodrug is an inactive or less active compound that is metabolized (in vivo) into a pharmacologically active drug. The concept of using tertiary amine N-oxides as prodrugs is established, particularly for other tricyclic antidepressants. acs.orgnih.govnih.gov

For instance, imipraminoxide (B17289) and amitriptylinoxide (B1666004) are well-regarded as prodrugs for their respective parent compounds, imipramine (B1671792) and amitriptyline. acs.orgnih.gov The N-oxide functional group is highly polar and masks the positive charge of the tertiary amine at physiological pH. nih.gov This modification can alter the compound's physicochemical properties.

The key principle of this prodrug strategy is that the N-oxide can be reduced back to the parent tertiary amine in vivo. acs.org This bioreduction would convert (E)-Doxepin N-oxide back into the pharmacologically active doxepin. Research on other TCA N-oxides suggests that this prodrug approach may offer therapeutic advantages, such as a faster onset of action and fewer side effects, including reduced sedation and anticholinergic symptoms, compared to the administration of the parent amine directly. acs.orgnih.gov While this has been demonstrated for similar compounds, specific preclinical studies to confirm (E)-Doxepin N-oxide's efficacy and profile as a prodrug have not been extensively reported.

Future Directions in E Doxepin N Oxide Research

Development of Novel Synthetic Routes for Stereoselective Production

The generation of pure (E)-Doxepin N-oxide is fundamental for detailed pharmacological and toxicological studies. While methods for preparing Doxepin (B10761459) N-oxide exist, future research must focus on developing novel, efficient, and highly stereoselective synthetic routes to produce the (E)-isomer exclusively. newdrugapprovals.org

Current challenges lie in controlling the stereochemistry during synthesis. Future synthetic strategies could involve:

Stereoselective N-oxidation: Investigating chiral oxidizing agents or catalyst systems that can selectively oxidize the nitrogen atom of (E)-Doxepin without affecting the (Z)-isomer in a mixture, or that can introduce the oxygen atom with a specific stereochemistry relative to the rest of the molecule.

Resolution of Isomers: Developing more efficient chromatographic or crystallization methods to separate (E)-Doxepin N-oxide from the (Z)-isomer after N-oxidation of an isomeric mixture of Doxepin.

Starting Material Control: Utilizing stereochemically pure (E)-Doxepin as the starting material for the N-oxidation step, which would simplify the purification process of the final product.

Progress in this area is essential to provide high-purity standards for analytical method development and for in-depth biological evaluation.

Advanced Analytical Techniques for Isomeric Purity and Trace Analysis

To accurately study the pharmacokinetics and metabolic profile of (E)-Doxepin N-oxide, the development and refinement of advanced analytical techniques are paramount. The ability to separate and quantify specific isomers and their metabolites in complex biological matrices is a significant analytical challenge. phenomenex.com

Future research should focus on enhancing the sensitivity, specificity, and efficiency of current methods. Key areas for advancement include:

High-Performance Liquid Chromatography (HPLC): Further development of chiral stationary phases and optimization of mobile phases can improve the resolution between (E)- and (Z)-Doxepin N-oxide. nih.govhumanjournals.com HPLC methods have been established for the isomers of the parent drug, Doxepin, and its primary metabolite, N-desmethyldoxepin, providing a foundation for N-oxide analysis. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and specific, making it ideal for detecting trace amounts of metabolites in biological samples like plasma and urine. humanjournals.comrsc.org Future work should involve creating and validating robust LC-MS/MS methods specifically for (E)-Doxepin N-oxide, establishing lower limits of quantification (LLOQ) suitable for pharmacokinetic studies. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been used for the stereoselective measurement of Doxepin and its other metabolites. researchgate.net Adapting these methods for the analysis of the thermally labile N-oxide metabolite would require specific derivatization techniques to ensure its stability during analysis.

The table below summarizes existing and potential analytical techniques for the analysis of Doxepin and its related compounds, which can be adapted for (E)-Doxepin N-oxide.

Technique Matrix Key Parameters Limit of Quantitation (LOQ) Reference
HPLCPlasma, UrineNormal phase, silica (B1680970) column, hexane-methanol-nonylamine mobile phase.1 ng/mL for each isomer. nih.gov
LC-MS/MSHuman PlasmaC18 column, mobile phase of formic acid and ammonium (B1175870) formate (B1220265) in water/acetonitrile.4 pg/mL for Doxepin. rsc.org
GC-MSMicrosomal SamplesDB-17 column, requires derivatization with TFAA.Not specified. researchgate.net
Capillary ElectrophoresisN/AFused-silica capillary, nonaqueous buffer (methanol-acetonitrile with ammonium acetate).Not specified. researchgate.net

In-depth Enzymatic Characterization of N-oxidation and Glucuronidation

(E)-Doxepin N-oxide is a product of phase I metabolism, which is followed by phase II conjugation, specifically glucuronidation. clinpgx.orgdrugbank.com A thorough understanding of the enzymes responsible for these transformations is critical for predicting drug-drug interactions and inter-individual variability in metabolism.

N-oxidation (Phase I): The formation of Doxepin N-oxide from Doxepin is a phase I metabolic reaction. clinpgx.org The primary enzymes involved in Doxepin metabolism are from the Cytochrome P450 (CYP) family, including CYP2D6 and CYP2C19, with minor roles for CYP1A2 and CYP3A4. clinpgx.orgdrugbank.com Notably, CYP2D6 shows a strong preference for metabolizing the E-isomers of Doxepin and its desmethyl metabolite. researchgate.net Future research should aim to precisely identify the specific CYP isoenzyme(s) responsible for the N-oxidation of (E)-Doxepin.

Glucuronidation (Phase II): Following its formation, Doxepin N-oxide undergoes glucuronidation to form Doxepin N-oxide glucuronide, a more water-soluble conjugate that is readily excreted. drugbank.comclinpgx.orghmdb.ca This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. UGT1A4 is known to be a key enzyme in the N-glucuronidation of several tricyclic antidepressants. oup.com In-depth studies using human liver microsomes and recombinant UGT enzymes are needed to confirm the specific UGT isoforms that catalyze the glucuronidation of (E)-Doxepin N-oxide.

The enzymes involved in the metabolic pathway of Doxepin are summarized below.

Metabolic Step Enzyme Family Specific Isoforms Role Reference
N-demethylationCytochrome P450 (CYP)CYP2C19 (major), CYP1A2, CYP3A4, CYP2C9Metabolism of Doxepin to Desmethyldoxepin. clinpgx.org
HydroxylationCytochrome P450 (CYP)CYP2D6Predominantly catalyzes hydroxylation of E-isomers. researchgate.net
N-oxidation Cytochrome P450 (CYP) To be determined Formation of (E)-Doxepin N-oxide from (E)-Doxepin. clinpgx.org
Glucuronidation UDP-glucuronosyltransferase (UGT) UGT1A4 (likely) Conjugation of Doxepin N-oxide to its glucuronide form. clinpgx.orgoup.com

Exploration of Metabolite-specific Biochemical Roles

While (E)-Doxepin N-oxide is known as a metabolite, its specific biochemical and pharmacological activities remain largely unexplored. hmdb.cabiosynth.com Some sources refer to it as an "active metabolite," but detailed characterization of this activity is lacking. biosynth.comgoogle.com Future research should be directed towards elucidating the specific roles of this compound.

Key research questions to address include:

Receptor Binding Profile: Does (E)-Doxepin N-oxide bind to the same receptors as the parent compound, such as histamine (B1213489) (H1), serotonin (B10506) (5-HT), adrenergic, and muscarinic receptors? wikipedia.orgnih.gov Determining its binding affinities (Ki values) at these targets is a crucial first step.

Pharmacological Activity: Is the activity of (E)-Doxepin N-oxide agonistic or antagonistic at these receptors? Does it contribute to the therapeutic effects or side effects observed with Doxepin administration?

Blood-Brain Barrier Permeability: Can (E)-Doxepin N-oxide cross the blood-brain barrier to exert effects within the central nervous system? Its physicochemical properties, such as polarity, will be a key determinant.

Q & A

Basic: What chromatographic methods are recommended for separating (E)- and (Z)-isomers of Doxepin N-oxide?

Methodological Answer:
The separation of (E)- and (Z)-isomers is critical for pharmacokinetic and stability studies. The USP monograph for Doxepin Hydrochloride (a related compound) specifies reversed-phase HPLC with a C18 column and UV detection at 254 nm. The mobile phase typically consists of a buffer (e.g., phosphate) and organic modifiers (e.g., acetonitrile or methanol) in a gradient elution mode. Quantification uses relative peak areas, with resolution (R) between isomers required to be ≥1.5 . For precise isomer ratio calculations, the formula:
Percentage of (E)-isomer=rU(E)rS(E)×WSWT×PE\text{Percentage of (E)-isomer} = \frac{r_U(E)}{r_S(E)} \times \frac{W_S}{W_T} \times P_E

is applied, where rUr_U and rSr_S are peak responses of the assay and standard preparations, WS/WTW_S/W_T is the weight ratio, and PEP_E is the labeled percentage of the (E)-isomer in the reference standard .

Basic: How should stability studies for Doxepin N-oxide be designed to account for photolytic degradation?

Methodological Answer:
Stability testing must include exposure to direct sunlight and elevated temperatures. Accelerated degradation studies under UV light (e.g., 365 nm) can simulate photolytic conditions. Analytical techniques like HPLC-MS or GC-MS are recommended to identify decomposition products such as nitrogen oxides (NOx) and halides. Storage conditions should specify protection from light using amber glassware and temperature-controlled environments (e.g., 2–8°C). Stability-indicating assays must validate that degradation products do not co-elute with the parent compound .

Basic: What reference standards and impurity markers are essential for validating Doxepin N-oxide purity?

Methodological Answer:
USP-grade reference standards, including Doxepin N-Oxide Hydrochloride (Catalog: MM0032.12), are required for calibration. Key impurities to monitor include Doxepin Related Compounds A, B, and C, which are process-related byproducts or degradants. Chromatographic methods should resolve these impurities with baseline separation (R ≥1.5). System suitability tests must confirm linearity (R² >0.999), precision (%RSD <2%), and detection limits (e.g., 0.1% for impurities) .

Advanced: How can conflicting mutagenicity data for aromatic N-oxides like Doxepin N-oxide be resolved?

Methodological Answer:
Structure-activity relationship (SAR) fingerprint analysis is recommended. This involves hierarchical substructure searches (e.g., aromatic N-oxide moieties) across public and proprietary databases to identify structural alerts linked to mutagenicity. Proprietary data may reveal discrepancies due to variations in assay conditions (e.g., Ames test vs. mammalian cell assays). Cross-validation using in silico tools (e.g., DEREK Nexus) and experimental dose-response curves can clarify threshold effects. Contradictions often arise from stereochemical differences or metabolite activity, necessitating isomer-specific genotoxicity testing .

Advanced: What experimental protocols quantify nitric oxide (NO) scavenging activity in Doxepin derivatives?

Methodological Answer:
The Griess assay is widely used. In vitro, sodium nitroprusside is incubated with Doxepin N-oxide in phosphate buffer (pH 7.4) under UV light to generate NO. Residual nitrite is measured spectrophotometrically at 546 nm after adding Griess reagent (sulfanilamide and NEDD). Activity is calculated as:
\text{% Inhibition} = \left(1 - \frac{\text{Abs}_{\text{sample}}}{\text{Abs}_{\text{control}}}\right) \times 100

Dose-response curves (10–100 µM) should confirm concentration-dependent effects, with IC50 values compared to positive controls like ascorbic acid. Replicates (n=6) and statistical validation (e.g., ANOVA, p<0.05) are critical to mitigate variability .

Advanced: How does stereoselective metabolism impact pharmacokinetic analysis of Doxepin N-oxide isomers?

Methodological Answer:
Cytochrome P450 enzymes (e.g., CYP2D6) preferentially metabolize (Z)-isomers, altering plasma isomer ratios. Studies require chiral LC-MS/MS methods to quantify isomer-specific pharmacokinetics. For example, in human plasma, the (E)-isomer may exhibit a longer half-life due to reduced CYP affinity. Experimental designs should include:

  • Crossover studies : Comparing pharmacokinetic parameters (AUC, Cmax, t½) after administering isolated isomers.
  • Microsomal incubations : Assessing hepatic clearance using human liver microsomes + NADPH.
    Data normalization to reference standards (e.g., deuterated internal standards) ensures accuracy .

Advanced: What methodologies assess photostability and decomposition kinetics of Doxepin N-oxide?

Methodological Answer:
Forced degradation under ICH Q1B guidelines includes:

Photostability chambers : Exposure to 1.2 million lux hours of visible light and 200 W·h/m² of UV.

Kinetic modeling : Zero-/first-order rate constants (k) derived from degradation profiles. Arrhenius plots (ln k vs. 1/T) predict shelf-life under ambient conditions.

HPLC-PDA : Tracking degradation products and verifying mass balance (98–102%).

Quantum yield calculations : Using monochromatic light (λ=310 nm) to determine photoreactivity.
Results must align with ICH thresholds (e.g., ≤5% degradation for primary compounds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.